N-(2-dibenzo[b,d]furan-2-ylethyl)quinoxaline-2-carboxamide
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Overview
Description
N-[2-(DIBENZO[B,D]FURAN-2-YL)ETHYL]-2-QUINOXALINECARBOXAMIDE is a complex organic compound that features a dibenzofuran moiety linked to a quinoxalinecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(DIBENZO[B,D]FURAN-2-YL)ETHYL]-2-QUINOXALINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the dibenzofuran and quinoxaline intermediates. The dibenzofuran core can be synthesized through O-arylation reactions followed by cyclization of diaryl ethers . The quinoxaline moiety is often prepared via condensation reactions involving o-phenylenediamine and 1,2-dicarbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts such as palladium or copper complexes are often used to facilitate the cyclization and coupling reactions .
Chemical Reactions Analysis
Types of Reactions
N-[2-(DIBENZO[B,D]FURAN-2-YL)ETHYL]-2-QUINOXALINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The dibenzofuran moiety can be oxidized to form quinones.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxalines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include various substituted dibenzofurans and quinoxalines, depending on the specific reagents and conditions used .
Scientific Research Applications
N-[2-(DIBENZO[B,D]FURAN-2-YL)ETHYL]-2-QUINOXALINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N-[2-(DIBENZO[B,D]FURAN-2-YL)ETHYL]-2-QUINOXALINECARBOXAMIDE involves its interaction with specific molecular targets. The dibenzofuran moiety can intercalate with DNA, disrupting its function and leading to cell death. The quinoxaline group can inhibit enzymes involved in oxidative stress pathways, providing antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: Shares the dibenzofuran core but lacks the quinoxalinecarboxamide group.
Quinoxaline: Contains the quinoxaline moiety but does not have the dibenzofuran structure.
Dibenzothiophene: Similar in structure to dibenzofuran but contains a sulfur atom instead of oxygen.
Uniqueness
N-[2-(DIBENZO[B,D]FURAN-2-YL)ETHYL]-2-QUINOXALINECARBOXAMIDE is unique due to its combined dibenzofuran and quinoxaline structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C23H17N3O2 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(2-dibenzofuran-2-ylethyl)quinoxaline-2-carboxamide |
InChI |
InChI=1S/C23H17N3O2/c27-23(20-14-25-18-6-2-3-7-19(18)26-20)24-12-11-15-9-10-22-17(13-15)16-5-1-4-8-21(16)28-22/h1-10,13-14H,11-12H2,(H,24,27) |
InChI Key |
MVEJDENAXLIZAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCNC(=O)C4=NC5=CC=CC=C5N=C4 |
Origin of Product |
United States |
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